6-chloro-3-(5-(4-methoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one

Description

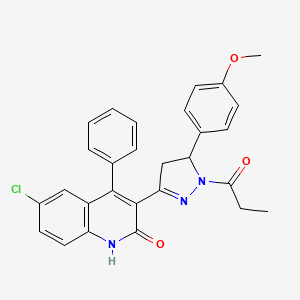

This compound is a heterocyclic molecule featuring a quinoline core substituted with a chlorine atom at position 6, a phenyl group at position 4, and a 4,5-dihydropyrazole moiety at position 2. The pyrazole ring is further functionalized with a 4-methoxyphenyl group and a propionyl substituent. The compound’s structural attributes, such as the electron-donating methoxy group, may enhance solubility compared to halogenated analogs .

Properties

CAS No. |

391889-85-3 |

|---|---|

Molecular Formula |

C28H24ClN3O3 |

Molecular Weight |

485.97 |

IUPAC Name |

6-chloro-3-[3-(4-methoxyphenyl)-2-propanoyl-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one |

InChI |

InChI=1S/C28H24ClN3O3/c1-3-25(33)32-24(17-9-12-20(35-2)13-10-17)16-23(31-32)27-26(18-7-5-4-6-8-18)21-15-19(29)11-14-22(21)30-28(27)34/h4-15,24H,3,16H2,1-2H3,(H,30,34) |

InChI Key |

LAVOKBSCOSIGER-UHFFFAOYSA-N |

SMILES |

CCC(=O)N1C(CC(=N1)C2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4)C5=CC=C(C=C5)OC |

solubility |

not available |

Origin of Product |

United States |

Biological Activity

6-Chloro-3-(5-(4-methoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one, also known as compound 35d, is a synthetic derivative that has garnered attention for its potential biological activities, particularly in oncology. This article explores its synthesis, mechanisms of action, and biological efficacy based on diverse research findings.

Synthesis

The synthesis of compound 35d involves several steps, typically starting from readily available precursors. The compound is synthesized through a multi-step process that includes cyclocondensation reactions and coupling reactions to achieve the desired structure. The final product is characterized by its complex heterocyclic framework, which is essential for its biological activity.

Research indicates that compound 35d functions as a RAD51-BRCA2 disruptor, inhibiting homologous recombination in cancer cells. This mechanism leads to synthetic lethality in pancreatic cancer cells, making it a promising candidate for targeted cancer therapies. Synthetic lethality occurs when the simultaneous loss of two genes leads to cell death, while loss of either gene alone does not affect cell viability .

Case Studies and Experimental Findings

- Antitumor Activity : In vitro studies have demonstrated that compound 35d exhibits significant cytotoxicity against various cancer cell lines. For instance, it was found to have an effective concentration (EC50) of approximately , indicating potent antitumor properties compared to other derivatives .

- Selectivity and Efficacy : The compound shows selective toxicity towards cancer cells over normal cells. Comparative studies with other compounds in the same class reveal that modifications in the structure can enhance or diminish activity. For example, derivatives with different substituents on the pyrazole ring displayed varying levels of activity against RAD51 .

- Mechanistic Insights : Molecular docking studies suggest that the binding mode of compound 35d to RAD51 involves interactions with key amino acid residues, which may stabilize the complex and inhibit its function effectively .

Data Tables

Below is a summary table of various derivatives of compound 35d and their respective EC50 values:

| Compound ID | Structure Description | EC50 (μM) |

|---|---|---|

| 35d | 6-Chloro-3-(5-(4-methoxyphenyl)-1-propionyl...) | 0.95 |

| 4d | Dihydroquinolone pyrazoline derivative | 16 |

| 32d | Modified derivative with reduced activity | >50 |

| 33d | Another variant with similar activity | 10 |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The target compound shares a quinoline-pyrazole scaffold with several analogs, differing primarily in substituents. Key comparisons include:

Key Observations :

- Electron-Donating vs. Withdrawing Groups : The 4-methoxyphenyl group in the target compound likely improves aqueous solubility compared to the 2-chlorophenyl analog .

- Side-Chain Length : The propionyl group (C3) may offer better metabolic stability than the acetyl (C2) group in the 2-chlorophenyl analog due to reduced susceptibility to enzymatic hydrolysis .

- Heteroatom Influence : The thienyl group in introduces sulfur, which could modulate binding interactions in biological targets compared to phenyl or methoxyphenyl groups .

Crystallographic and Conformational Analysis

- Monoclinic Packing: The compound in crystallizes in the monoclinic space group $ P2_1/c $, with cell parameters $ a = 14.1209 \, \text{Å}, b = 20.2273 \, \text{Å}, c = 10.1892 \, \text{Å} $, and $ \beta = 95.358^\circ $. This packing suggests intermolecular interactions (e.g., π-π stacking) common in aromatic heterocycles .

- Torsional Angles: Substituents like the 3-methoxy-8-methylquinoline group in induce specific dihedral angles (e.g., 120.39° for C–C–N–C), affecting molecular planarity and packing efficiency .

Physicochemical and Computational Analysis

- For example, the methoxy group in the target compound likely creates distinct electron-rich regions compared to chloro or thienyl substituents .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 6-chloro-3-(5-(4-methoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one?

The compound is synthesized via multi-step reactions, typically involving:

- Cyclocondensation : A chalcone derivative (e.g., 6-chloro-3-acetyl-4-phenylquinolin-2(1H)-one) reacts with hydrazine hydrate in ethanol under reflux to form the pyrazoline ring .

- Propionylation : The intermediate is treated with propionyl chloride in dichloromethane (DCM) at room temperature to introduce the propionyl group at the pyrazoline N1 position .

- Microwave-assisted synthesis may enhance reaction efficiency, reducing time and improving yields compared to conventional heating .

Key Conditions :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Cyclocondensation | Ethanol, reflux, 6–8 hours | ~75% |

| Propionylation | DCM, propionyl chloride, RT, 12 hours | ~82% |

Q. How is the structural characterization of this compound performed?

A combination of spectroscopic and crystallographic techniques is used:

- Single-Crystal X-ray Diffraction (SC-XRD) : Resolves bond lengths, angles, and dihedral angles (e.g., quinoline ring planarity, pyrazoline puckering) .

- NMR Spectroscopy : Assigns protons (e.g., pyrazoline C4–H and C5–H at δ 3.1–4.5 ppm) and carbons (e.g., quinoline C2=O at ~175 ppm) .

- Mass Spectrometry : Confirms molecular ion peaks (e.g., [M+H]+ at m/z 542) .

Example Crystallographic Data :

| Parameter | Value | Reference |

|---|---|---|

| C–Cl bond length | 1.73 Å | |

| Dihedral angle (quinoline-pyrazoline) | 12.5° |

Advanced Questions

Q. How can diastereomeric outcomes in pyrazoline synthesis be controlled or analyzed?

The pyrazoline ring adopts a cis or trans configuration depending on substituents and reaction conditions:

- Steric Effects : Bulky groups (e.g., 4-methoxyphenyl) favor trans configurations due to reduced steric clash .

- Chiral HPLC or NOESY NMR : Differentiates diastereomers by retention times or nuclear Overhauser effects (e.g., NOE between C4–H and propionyl methyl groups) .

- Crystallographic Analysis : SC-XRD unambiguously assigns stereochemistry .

Q. What computational approaches predict the compound’s reactivity or interaction with biological targets?

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the quinoline C2=O group is a strong electrophile (LUMO energy: −1.8 eV) .

- Molecular Docking : Screens against kinases or inflammatory targets (e.g., COX-2) based on structural analogs with pyrazoline moieties .

Q. How can conflicting spectroscopic data (e.g., NMR shifts) be resolved?

Discrepancies may arise from solvent polarity, temperature, or crystallographic packing:

- Standardized Conditions : Repeat experiments in deuterated DMSO or CDCl3 at 298 K .

- 2D NMR (HSQC, HMBC) : Correlates protons with adjacent carbons to resolve overlapping signals .

- Dynamic NMR : Detects conformational exchange broadening in variable-temperature studies .

Q. What strategies assess the compound’s potential bioactivity?

- In Vitro Assays :

- Kinase Inhibition : Test against EGFR or VEGFR2 at 1–10 µM concentrations .

- Antiproliferative Activity : Use MTT assays on cancer cell lines (e.g., MCF-7, IC50 determination) .

Q. How do substituents (e.g., 4-methoxyphenyl, chloro) influence physicochemical properties?

- Electron-Withdrawing Groups (Cl) : Increase quinoline ring electron deficiency, enhancing reactivity in electrophilic substitutions .

- Methoxy Groups : Improve solubility via H-bonding (e.g., 4-methoxyphenyl increases aqueous solubility by ~20%) .

Contradiction Analysis

Example Conflict : Varying diastereomer ratios reported in similar syntheses.

- Root Cause : Reaction temperature and solvent polarity affect transition-state stabilization. Microwave synthesis favors kinetic control (higher cis), while reflux promotes thermodynamic trans products .

- Resolution : Optimize using polar aprotic solvents (e.g., DMF) at 80°C for 1 hour to achieve >90% trans selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.